molecular formula C4H14Cl2N2O B1459991 (3R)-3,4-Diaminobutan-1-ol dihydrochloride CAS No. 1807941-80-5

(3R)-3,4-Diaminobutan-1-ol dihydrochloride

Cat. No.: B1459991
CAS No.: 1807941-80-5
M. Wt: 177.07 g/mol
InChI Key: MPKJPVNAKKOVSF-RZFWHQLPSA-N
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Description

(3R)-3,4-Diaminobutan-1-ol dihydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of two amino groups and one hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3,4-Diaminobutan-1-ol dihydrochloride typically involves the reduction of corresponding ketones or aldehydes using chiral catalysts. One common method is the catalytic hydrogenation of 3,4-diaminobutan-1-one using a chiral rhodium or ruthenium catalyst under mild conditions. The reaction is carried out in the presence of hydrogen gas at a temperature of around 35°C and a pressure of 2 bar .

Industrial Production Methods

For industrial-scale production, continuous flow reactors are often employed to ensure high yield and purity. The use of biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor has been shown to be effective, offering a decarbonized route and a “slot-in” replacement to traditional metal catalysts .

Chemical Reactions Analysis

Types of Reactions

(3R)-3,4-Diaminobutan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or biocatalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Formation of 3,4-diaminobutan-1-one.

    Reduction: Formation of 3,4-diaminobutan-1-ol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(3R)-3,4-Diaminobutan-1-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3,4-Diaminobutan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in the conformation and function of the target proteins, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
  • R-3-aminopiperidine dihydrochloride

Uniqueness

(3R)-3,4-Diaminobutan-1-ol dihydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various chiral compounds .

Properties

IUPAC Name

(3R)-3,4-diaminobutan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O.2ClH/c5-3-4(6)1-2-7;;/h4,7H,1-3,5-6H2;2*1H/t4-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKJPVNAKKOVSF-RZFWHQLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@H](CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3,4-Diaminobutan-1-ol dihydrochloride
Reactant of Route 2
(3R)-3,4-Diaminobutan-1-ol dihydrochloride
Reactant of Route 3
(3R)-3,4-Diaminobutan-1-ol dihydrochloride
Reactant of Route 4
(3R)-3,4-Diaminobutan-1-ol dihydrochloride
Reactant of Route 5
(3R)-3,4-Diaminobutan-1-ol dihydrochloride
Reactant of Route 6
(3R)-3,4-Diaminobutan-1-ol dihydrochloride

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